1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole core with a triazole moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce production costs. The choice of reagents and reaction conditions is crucial to achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the triazole or indole rings .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including anticancer and antimicrobial properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, modulating their activity. The indole core can also engage in various interactions, contributing to the compound’s overall biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid hybrids: These compounds share the triazole moiety and have been studied for their anticancer properties.
1-(4-aminobenzyl)-1H-1,2,4-triazole: This compound also features a triazole ring and has been investigated for its biological activities.
Uniqueness
1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide stands out due to its unique combination of an indole core and a triazole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21N5O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-5-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-11-10-25-9-8-17-12-18(4-7-20(17)25)21(27)24-19-5-2-16(3-6-19)13-26-15-22-14-23-26/h2-9,12,14-15H,10-11,13H2,1H3,(H,24,27) |
InChI Key |
QGHUSXFTAJHFIB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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